N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester
Description
N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester (CAS: 870812-29-6) is a carbamate derivative featuring a hydroxymethyl group at the 1-position of its propyl backbone. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of bioactive molecules targeting cellular pathways . Its stereochemistry (1R configuration) and functional groups—dimethylamino, hydroxymethyl, and phenylmethyl ester—contribute to its reactivity and solubility in organic solvents like DMSO and dichloromethane .
Properties
CAS No. |
870812-29-6 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
benzyl N-[4-(dimethylamino)-1-hydroxy-4-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-16(2)13(18)8-12(9-17)15-14(19)20-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3,(H,15,19) |
InChI Key |
UMQHVEJVBXAPLK-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Synonyms |
[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic Acid Phenylmethyl Ester |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester involves several key steps. One common method includes a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein structures and functions . In medicine, it is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and altering their activity. This interaction can lead to changes in cellular processes and functions, which are crucial for understanding the compound’s role in various biological systems.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations: Hydroxymethyl vs. Phenylthio Methyl
A closely related analog, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]carbamic acid phenylmethyl ester (CAS: 870812-30-9), replaces the hydroxymethyl group with a phenylthio-methyl substituent. Key differences include:
The phenylthio variant’s sulfur atom improves lipophilicity, making it more suitable for cell permeability studies, while the hydroxymethyl version is advantageous for water-soluble prodrug designs .
Stereochemical and Functional Group Analogues
(a) Carbamic Acid Esters with Cyclohexyl/Thienyl Groups
- [(1R,2R)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester (CAS: 134108-76-2) features a cyclohexanol moiety instead of the hydroxymethyl group. This substitution increases steric bulk, reducing metabolic clearance but lowering solubility (MW: 249.30) .
- N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamic acid phenylmethyl ester (Cal III) contains a formyl-phenylethyl group, enhancing binding affinity to protease enzymes compared to the dimethylamino-hydroxymethyl backbone .
(b) Pharmacologically Active Carbamates
- KVX-478 (Agenerase®), a cyclohexyl carbamate with a sulfonamide group, is an FDA-approved HIV protease inhibitor. Its structural complexity and sulfonamide moiety confer antiviral activity, unlike the simpler dimethylamino-hydroxymethyl derivative .
Research and Pharmacological Implications
- Mechanistic Studies : The hydroxymethyl derivative’s -OH group facilitates hydrogen bonding in enzyme-substrate interactions, as seen in CYP2B6 ubiquitination studies .
Biological Activity
N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester, also known by its CAS number 870812-29-6, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
The compound is primarily recognized for its role as an inhibitor of the main protease (Mpro), also known as 3CLpro, which is critical in the replication cycle of coronaviruses. By inhibiting this protease, the compound potentially disrupts viral replication, making it a candidate for antiviral therapy.
Antiviral Properties
-
Inhibition of Viral Replication :
- The compound has shown effectiveness in vitro against several strains of coronaviruses by targeting Mpro, leading to reduced viral load in treated cells.
- Studies demonstrate that compounds with similar structures exhibit significant antiviral activity by preventing the proteolytic processing of viral polyproteins .
-
Selectivity and Toxicity :
- Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish a comprehensive toxicity profile.
Pharmacological Effects
- Cytotoxicity :
- Mechanistic Studies :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits Mpro, reducing viral replication | |
| Cytotoxicity | Low cytotoxicity in human cell lines | |
| Immune Modulation | Enhances innate immune response |
Case Studies
- In Vitro Studies :
-
Comparative Analysis :
- Comparative studies with other Mpro inhibitors show that this compound has a comparable efficacy profile but with a distinct mechanism that may offer advantages in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
